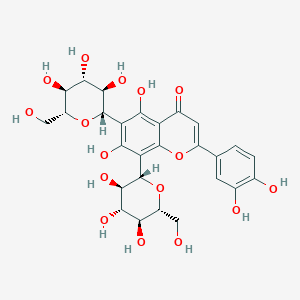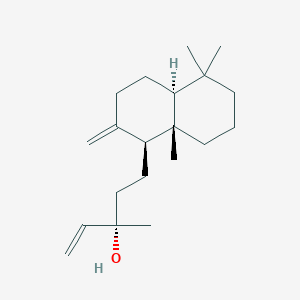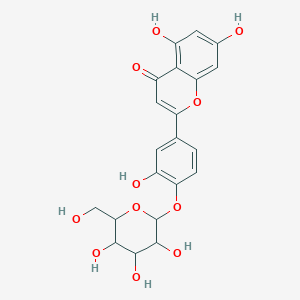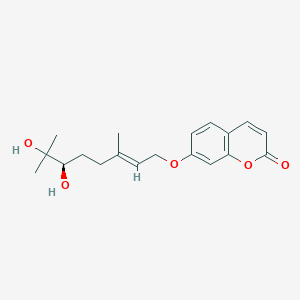
7-Méthoxyflavone
Vue d'ensemble
Description
La 7-méthoxyflavone est un composé flavonoïde naturel de formule moléculaire C₁₆H₁₂O₃ et d'un poids moléculaire de 252,26 g/mol . Elle est connue pour ses diverses activités biologiques et se retrouve dans plusieurs espèces végétales, notamment Zornia brasiliensis . Ce composé a retenu l'attention en raison de ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, antioxydants et anticancéreux .
Applications De Recherche Scientifique
5. Mécanisme d'action
Le mécanisme d'action de la 7-méthoxyflavone implique plusieurs cibles moléculaires et voies :
Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène, ce qui conduit à une perturbation de la membrane mitochondriale et à l'activation de la caspase-3.
Activité anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et module l'activité du facteur nucléaire kappa B (NF-κB).
Activité antioxydante : Piège les radicaux libres et augmente l'expression des enzymes antioxydantes.
Mécanisme D'action
Target of Action
7-Methoxyflavone is a flavonoid compound that primarily targets the aromatase enzyme, also known as cytochrome P450 19 (CYP19) . Aromatase plays a crucial role in the synthesis of estrogens from androgens . It also targets α-glucosidase, an enzyme involved in carbohydrate metabolism .
Mode of Action
7-Methoxyflavone interacts with its targets by inhibiting their activity. It inhibits the aromatase enzyme, thereby reducing the conversion of androgens to estrogens . It also inhibits α-glucosidase, which could potentially influence glucose metabolism .
Biochemical Pathways
The inhibition of aromatase by 7-Methoxyflavone affects the estrogen synthesis pathway, leading to a decrease in estrogen levels . The inhibition of α-glucosidase could impact the carbohydrate digestion pathway, potentially affecting glucose absorption .
Pharmacokinetics
It has been suggested that methoxyflavones have low oral bioavailability, ranging from 1 to 4% . They reach their maximum concentration within 1 to 2 hours after administration and are gradually excreted with half-lives of 3 to 6 hours .
Result of Action
The inhibition of aromatase by 7-Methoxyflavone can lead to a decrease in estrogen levels, which may have implications for conditions influenced by estrogen levels . The inhibition of α-glucosidase could potentially influence glucose metabolism, which may be relevant for conditions like diabetes . Additionally, 7-Methoxyflavone has been reported to have peripheral antinociceptive activity, indicating potential analgesic effects .
Analyse Biochimique
Biochemical Properties
7-Methoxyflavone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that 7-Methoxyflavone might change how the body breaks down chemicals called hormones . This could potentially lead to an increase in the hormone testosterone .
Cellular Effects
7-Methoxyflavone has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that 7-Methoxyflavone might influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Methoxyflavone involves its interactions with biomolecules and its effects on gene expression. It has been suggested that 7-Methoxyflavone might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyflavone can change over time. For instance, it has been shown that treatment with 7-Methoxyflavone leads to an increase in reactive oxygen species (ROS) generation and a decrease in antioxidant enzymes expression over time .
Transport and Distribution
The transport and distribution of 7-Methoxyflavone within cells and tissues involve its interactions with various transporters or binding proteins. For instance, it has been suggested that 7-Methoxyflavone interacts with human serum albumin, which could potentially affect its transport and distribution .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 7-méthoxyflavone implique généralement la cyclisation de chalcones appropriées. Une méthode courante est la réaction d'addition d'Oxa-Michael, où la 2’,4’-dihydroxy-4-méthoxychalcone est cyclisée en utilisant l'acide sulfurique comme catalyseur dans l'éthanol . Cette méthode est efficace et permet d'obtenir la structure de flavone désirée.
Méthodes de production industrielle : La production industrielle de la this compound peut être réalisée par réaction du méthoxyflavonoïde avec le chlorure de benzoyle. Cette méthode est avantageuse car elle simplifie le processus de préparation, réduit les pertes de produit et est adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La 7-méthoxyflavone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être catalysée par des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium peuvent être utilisés pour réduire la this compound.
Substitution : Des réactions de substitution électrophile peuvent se produire, en particulier aux positions du cycle aromatique.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Acylation de Friedel-Crafts en utilisant le chlorure d'aluminium comme catalyseur.
Principaux produits formés :
Oxydation : Formation de quinones correspondantes.
Réduction : Formation de dihydroflavones.
Substitution : Formation de flavones acylées.
Comparaison Avec Des Composés Similaires
La 7-méthoxyflavone est structurellement liée à plusieurs autres méthoxyflavones, notamment :
5-Hydroxy-7-méthoxyflavone : Connue pour ses propriétés anti-inflammatoires et anticancéreuses.
3,7-Diméthoxyflavone : Présente une activité inhibitrice significative contre la régulation du cycle cellulaire médiée par le calcium.
3,5,7-Triméthoxyflavone : Démonstration d'une activité anti-mélanogénique.
Unicité : La this compound se distingue par sa puissante activité antinociceptive périphérique et sa capacité à inhiber le temps de léchage des pattes lors de la phase neurogène de la réponse à la douleur à la formaline . Cela en fait un composé précieux pour le développement de thérapies de gestion de la douleur.
Propriétés
IUPAC Name |
7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDCRMJDZLFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332790 | |
| Record name | 7-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22395-22-8 | |
| Record name | 7-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Methoxyflavone exert its anti-cancer effects in human colon carcinoma cells?
A1: [] 7-Methoxyflavone (HMF) induces cytotoxicity in HCT-116 cells by triggering mitochondrial-associated cell death. It initiates DNA damage and disrupts the mitochondrial membrane, leading to cytochrome c release. This process involves the downregulation of Bcl-2, activation of BID and Bax, and ultimately, caspase-3-mediated apoptosis.
Q2: What is the role of Reactive Oxygen Species (ROS) in HMF-induced apoptosis in colon cancer cells?
A2: [] ROS generation is crucial for HMF-induced endoplasmic reticulum (ER) stress, leading to intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. HMF treatment increases both mitochondrial and cytosolic ROS generation while decreasing antioxidant enzyme expression.
Q3: Does pre-treatment with antioxidants affect HMF's apoptotic activity?
A3: [] Yes, pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) significantly reduces HMF's apoptotic effects. NAC prevents lipid peroxidation, inhibits JNK phosphorylation, and attenuates the expression of apoptogenic marker proteins, suggesting ROS generation is central to HMF's mechanism of action.
Q4: What is the antinociceptive mechanism of action of 7-Methoxyflavone?
A4: [] 7-Methoxyflavone displays antinociceptive activity primarily through peripheral mechanisms. It effectively reduces acetic acid-induced writhing and inhibits the neurogenic phase of the formalin pain response, suggesting an action on peripheral pain receptors and/or pathways.
Q5: What is the molecular formula and weight of 7-Methoxyflavone?
A5: [] The molecular formula of 7-Methoxyflavone is C16H12O4, and its molecular weight is 268.26 g/mol.
Q6: What are the key spectroscopic features of 7-Methoxyflavone?
A6: 7-Methoxyflavone has been characterized using various spectroscopic methods, including:
Q7: How does the presence of a 7-methoxy group influence the biological activity of flavones?
A7: [] The 7-methoxy group appears to play a significant role in the biological activity of certain flavones. For instance, 5,6,3',4'-Tetrahydroxy-7-methoxyflavone exhibits potent proteasome inhibitory activity, suggesting the 7-methoxy group, alongside other structural features, contributes to this effect.
Q8: What is the impact of a C2-C3 double bond in the flavone structure on its biological activity?
A8: [] The presence or absence of a C2-C3 double bond in the flavone structure significantly affects its electrochemical properties, structure, and, consequently, its interactions with biological targets. This difference is highlighted in the contrasting cytotoxic and proliferative effects observed for 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond) on various cancer cell lines.
Q9: Does the presence of hydroxyl groups at positions other than the 7-methoxy group affect the activity of flavones?
A9: [] Yes, the presence and position of hydroxyl groups in the flavone structure significantly influence their biological activity. For instance, in the study on proteasome inhibition, the presence of a 6-hydroxy group alongside the 7-methoxy group in 5,6,3',4'-Tetrahydroxy-7-methoxyflavone was suggested to be crucial for its inhibitory effect on 26S proteasome activity.
Q10: What are the in vitro anticancer effects of 7-Methoxyflavone?
A10: [] In vitro studies demonstrate that 7-Methoxyflavone (HMF) effectively inhibits the growth of human colon carcinoma HCT-116 cells in a dose-dependent manner. This growth inhibition is attributed to the induction of apoptosis, a programmed cell death mechanism.
Q11: Does 7-Methoxyflavone exhibit antiproliferative activity against other cancer cell lines?
A11: [] Research indicates that the presence or absence of a C2-C3 double bond in the flavone structure, exemplified by 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond), leads to differential cytotoxicity against human cancer cells of the lung, pancreas, and colon. This suggests that modifications to the core structure of 7-Methoxyflavone can influence its anti-proliferative activity across different cancer cell types.
Q12: What is the effect of 7-Methoxyflavone on pain perception in animal models?
A12: [] In vivo studies in mice show that 7-Methoxyflavone exhibits significant antinociceptive effects, particularly in models of acute pain. It effectively reduces pain responses in the acetic acid-induced writhing test and the neurogenic phase of the formalin test, indicating its potential as a pain-relieving agent.
Q13: What analytical techniques are commonly employed for the isolation and characterization of 7-Methoxyflavone and related flavonoids from natural sources?
A13: Isolation of 7-Methoxyflavone and other flavonoids from plant materials typically involves several steps:
- Extraction: This often involves the use of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts enriched in specific classes of compounds. [, , ]
- Chromatographic Separation: Techniques like silica gel column chromatography, MCI gel chromatography, Sephadex LH-20 gel chromatography, and high-performance liquid chromatography (HPLC) are widely used to separate and purify individual compounds based on their polarity, size, and other physicochemical properties. [, , , , ]
Q14: What spectroscopic methods are used for the structural elucidation of 7-Methoxyflavone?
A14: - NMR Spectroscopy: [1H NMR, 13C NMR, 1D NMR, 2D NMR] - Provides detailed information on the hydrogen and carbon framework, including connectivities and spatial arrangements, essential for complete structure determination. [, , , , ]- Mass Spectrometry: [MS, FAB-MS, ESI-MS/MS, LC-MS] - Determines the molecular weight, fragmentation pattern, and elemental composition, aiding in structure confirmation and identification. [, , , ]- UV-Visible Spectroscopy: [UV] - Assesses the presence of chromophores and auxochromes, characteristic of the flavonoid structure. [, ]- Infrared Spectroscopy: [IR] - Identifies functional groups, further confirming the presence of specific structural features. [, ]
Q15: What are the potential applications of 7-Methoxyflavone in different fields based on its observed biological activities?
A15: 7-Methoxyflavone and its derivatives hold promise for various applications:
- Oncology: The compound's demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines highlight its potential as an anti-cancer agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings. [, ]
- Pain Management: 7-Methoxyflavone's potent antinociceptive activity in animal models suggests its potential for developing new pain relief medications, particularly for acute pain conditions. []
- Drug Discovery: Understanding the structure-activity relationship of 7-Methoxyflavone, especially regarding the impact of specific functional groups on its biological activities, can guide the development of more potent and selective derivatives for various therapeutic applications. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
